Lipophilicity (LogP) Comparison: 5-Fluoro-2-phenylindoline vs. 2-Phenylindoline and 5-Fluoroindoline
The presence of both a 5-fluoro substituent and a 2-phenyl group in 5-fluoro-2-phenylindoline results in a distinct lipophilicity profile. Compared to 2-phenylindoline (LogP = 3.53) and 5-fluoroindoline (LogP = 1.93), 5-fluoro-2-phenylindoline exhibits an intermediate LogP of 3.67 [1]. This difference, while modest relative to the non-fluorinated analog, is substantial compared to the simpler fluoroindoline, indicating a balanced lipophilicity that may influence membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.67300 |
| Comparator Or Baseline | 2-Phenylindoline: LogP = 3.53390; 5-Fluoroindoline: LogP = 1.93170 |
| Quantified Difference | +0.1391 vs. 2-phenylindoline; +1.7413 vs. 5-fluoroindoline |
| Conditions | Computed values using XLogP3 algorithm (PubChem) or similar; experimental conditions not applicable for computed properties. |
Why This Matters
Lipophilicity is a critical determinant of a compound's ability to cross biological membranes, influencing both oral bioavailability and CNS penetration; even small differences can significantly impact in vivo performance.
- [1] ChemSrc. (2017). 5-fluoro-2-phenylindoline | 594817-37-5. Retrieved from https://m.chemsrc.com/en/cas/594817-37-5_1194444.html View Source
